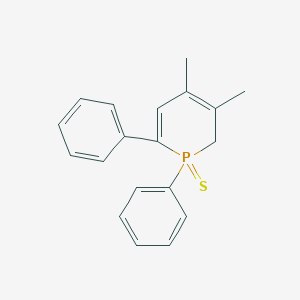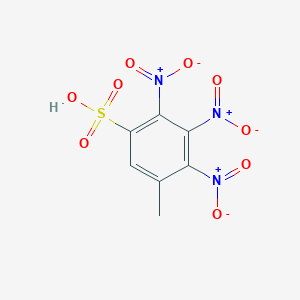
5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid: is a nitroaryl oxidizing acid known for its extreme oxidative properties. This compound is characterized by the presence of three nitro groups and a sulfonic acid group attached to a benzene ring, along with a methyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid typically involves the nitration of methylbenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric and sulfuric acids, and the reaction is conducted in large reactors designed to handle the exothermic nature of the nitration reaction. The product is then purified through crystallization or other separation techniques to obtain the desired purity .
化学反応の分析
Types of Reactions: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent due to the presence of nitro groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., sodium borohydride) are used.
Major Products:
Oxidation: The major products include various oxidized derivatives of the compound.
Reduction: The reduction of nitro groups results in the formation of amino derivatives.
Substitution: Substitution reactions yield halogenated or other substituted derivatives of the compound.
科学的研究の応用
Chemistry: 5-Methyl-2,3,4-trinitrobenzene-1-sulfonic acid is used as a reagent in organic synthesis, particularly in the nitration of aromatic compounds. It serves as a precursor for the synthesis of other complex molecules .
Biology and Medicine: In biological research, the compound is used to neutralize peptide terminal amino groups. It is also employed in studies related to inflammatory bowel disease and post-infectious irritable bowel syndrome by inducing colitis in laboratory animals .
Industry: The compound finds applications in the production of dyes, pigments, and explosives. Its strong
特性
CAS番号 |
67252-67-9 |
|---|---|
分子式 |
C7H5N3O9S |
分子量 |
307.20 g/mol |
IUPAC名 |
5-methyl-2,3,4-trinitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H5N3O9S/c1-3-2-4(20(17,18)19)6(9(13)14)7(10(15)16)5(3)8(11)12/h2H,1H3,(H,17,18,19) |
InChIキー |
WIYJHWOUOKCWJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



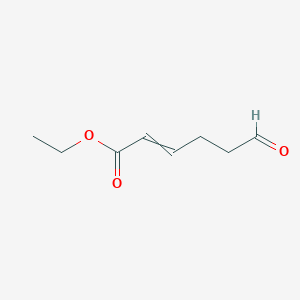
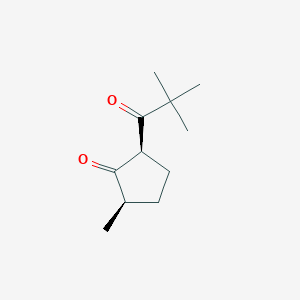

![N,N'-[1,2-Phenylenebis(methylene)]bis[1-(4-chlorophenyl)methanamine]](/img/structure/B14460500.png)
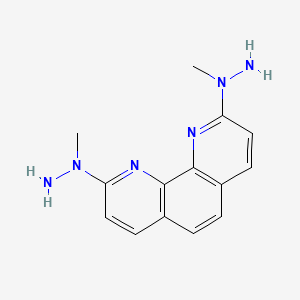
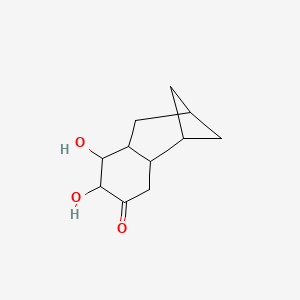
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
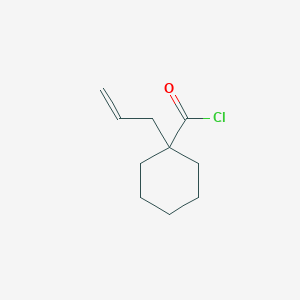
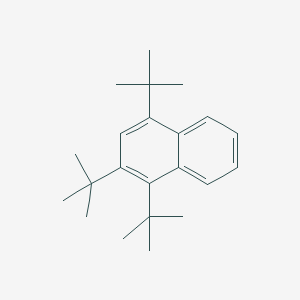
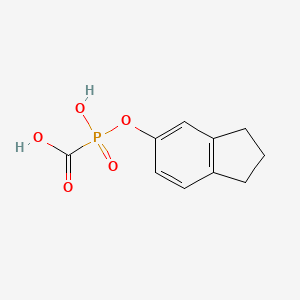
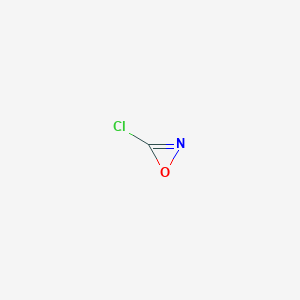
![1-[(Propan-2-yl)sulfanyl]hept-1-en-4-ol](/img/structure/B14460541.png)
